molecular formula C7H7ClIN3 B13696584 1-(3-Chloro-4-iodophenyl)guanidine

1-(3-Chloro-4-iodophenyl)guanidine

Cat. No.: B13696584
M. Wt: 295.51 g/mol
InChI Key: JUJWEJWVSFRABT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-iodophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a guanidine group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-Chloro-4-iodophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-chloro-4-iodoaniline with cyanamide in the presence of a base, followed by the addition of an acid to form the guanidine group. This method typically requires mild reaction conditions and yields the desired product in good purity .

Industrial production methods for guanidines often involve the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the guanidine group . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .

Chemical Reactions Analysis

1-(3-Chloro-4-iodophenyl)guanidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(3-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other guanidine derivatives.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry

Properties

Molecular Formula

C7H7ClIN3

Molecular Weight

295.51 g/mol

IUPAC Name

2-(3-chloro-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7ClIN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12)

InChI Key

JUJWEJWVSFRABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)I

Origin of Product

United States

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